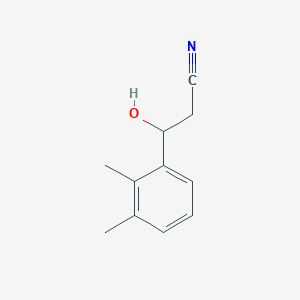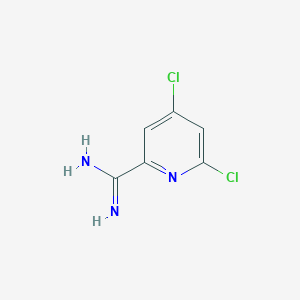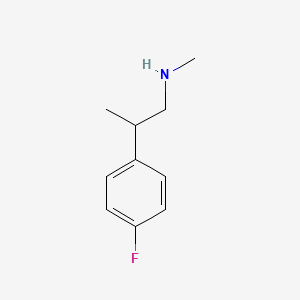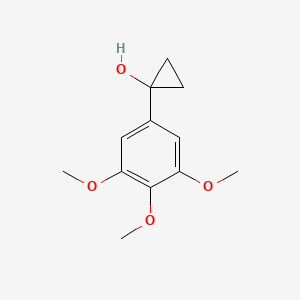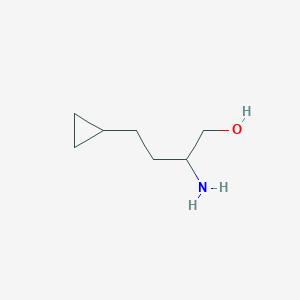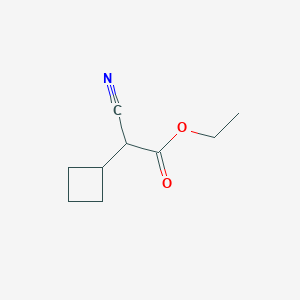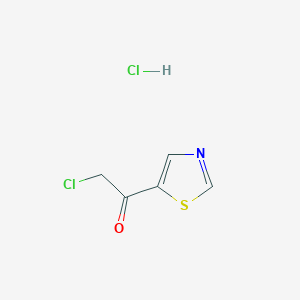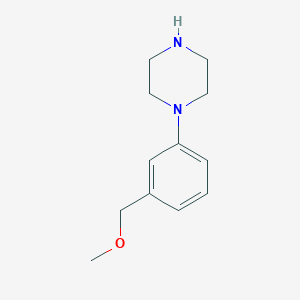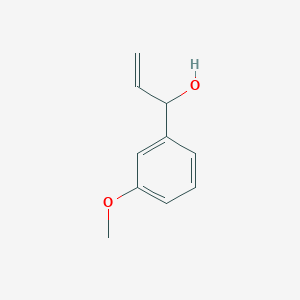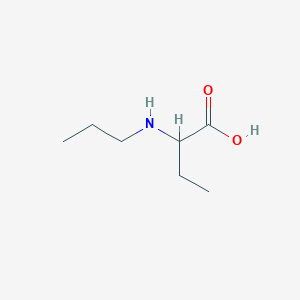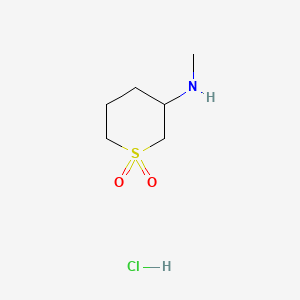
3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride is a synthetic compound that belongs to the class of thiane derivatives. This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing sulfur. The addition of a methylamino group and a dione functionality makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride typically involves the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions. The reaction is often carried out in the presence of a catalyst such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene . The reaction conditions include heating the mixture to a temperature range of 60-100°C and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The use of high-pressure reactors and automated control systems ensures consistent product quality and high yield. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The methylamino group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, temperature range of 0-50°C.
Substitution: Halogenated compounds (e.g., alkyl halides), polar aprotic solvents (e.g., dimethylformamide), temperature range of 25-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated thiane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiane derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular membranes, leading to changes in membrane permeability and function. The exact molecular pathways involved in its biological effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features but different pharmacological properties.
Methylhexanamine (DMAA): An aliphatic amine with stimulant properties, structurally related but with distinct biological effects.
Uniqueness
3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride stands out due to its unique thiane ring structure combined with a methylamino group and dione functionality. This combination imparts specific chemical reactivity and potential biological activity that is not observed in other similar compounds.
Eigenschaften
Molekularformel |
C6H14ClNO2S |
|---|---|
Molekulargewicht |
199.70 g/mol |
IUPAC-Name |
N-methyl-1,1-dioxothian-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7-6-3-2-4-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H |
InChI-Schlüssel |
TXFIZWALFLKFFV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCS(=O)(=O)C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)

